N'-(2-phenylquinazolin-6-yl)ethanimidamide
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Overview
Description
N’-(2-phenylquinazolin-6-yl)ethanimidamide is a compound belonging to the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenylquinazolin-6-yl)ethanimidamide typically involves the reaction of 2-phenylquinazoline with ethanimidamide under specific conditions. One common method involves the use of a metal-catalyzed reaction, where the quinazoline derivative is reacted with ethanimidamide in the presence of a catalyst such as palladium or copper . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of N’-(2-phenylquinazolin-6-yl)ethanimidamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(2-phenylquinazolin-6-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
N’-(2-phenylquinazolin-6-yl)ethanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-phenylquinazolin-6-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylamino-quinazolin-6-yl)-acrylamide: Another quinazoline derivative with similar biological activities.
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
Uniqueness
N’-(2-phenylquinazolin-6-yl)ethanimidamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its potential as a therapeutic agent with diverse applications in medicine and industry .
Properties
Molecular Formula |
C16H14N4 |
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Molecular Weight |
262.31 g/mol |
IUPAC Name |
N'-(2-phenylquinazolin-6-yl)ethanimidamide |
InChI |
InChI=1S/C16H14N4/c1-11(17)19-14-7-8-15-13(9-14)10-18-16(20-15)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,19) |
InChI Key |
MZPGCUHPXKJYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=CN=C(N=C2C=C1)C3=CC=CC=C3)N |
Origin of Product |
United States |
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